molecular formula C17H18ClN3O3 B8491940 tert-Butyl 2-(6-chloronicotinamido)phenylcarbamate

tert-Butyl 2-(6-chloronicotinamido)phenylcarbamate

Cat. No.: B8491940
M. Wt: 347.8 g/mol
InChI Key: CZIKEIVSKUQVEO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(6-chloronicotinamido)phenylcarbamate is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

tert-butyl N-[2-[(6-chloropyridine-3-carbonyl)amino]phenyl]carbamate

InChI

InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)21-13-7-5-4-6-12(13)20-15(22)11-8-9-14(18)19-10-11/h4-10H,1-3H3,(H,20,22)(H,21,23)

InChI Key

CZIKEIVSKUQVEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of t-butyl (2-aminophenyl)carbamate A1 (10 g, 48.0 mmol) in CH2Cl2 (200 mL) was added 6-chloronicotinoyl chloride (8.5 g, 48.0 mmol). The reaction mixture was concentrated after 2 hours of stirring at room temperature and purified by flash chromatography (10-75% EtOAc/hexanes) to give the Boc-protected nicotinamide B1 confirmed by MS (ESI+): cal'd [M+Na]+ 370.1, obs'd 370.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To solution of (2-amino-phenyl)-carbamic acid tert-butyl ester (22) (Seto, C. T.; Mathias, J. P.; Whitesides, G. M.; J. Amer. Chem. Soc., (1993), 115, 1321-1329.) (1.56 g, 7.49 mmol) in MeCN (40 mL) is added triethylamine (2.60 mL, 18.7 mmol) and 6-chloronicotinic acid (1.42 g 8.99 mmol). The mixture is stirred for 18 h at r.t. Upon completion of the reaction, the solvent is removed in vacuo and the residue is partitioned between EtOAc and an NH4Cl solution. The organic phase is collected and the aqueous layer is then extracted with EtOAc; the combined organic layers are washed with brine, dried over MgSO4 and evaporated. The residue is purified by flash chromatography using EtOAc/Hexane (a gradient of 20:80 to 50:50) as an eluent, to afford the title compound 94 (2.39 g, 92% yield). 1H NMR (DMSO-d6) δ(ppm): 10.01 (s, 1H), 8.96 (d, J=2.0 Hz, 1H), 8.71 (s, 1H), 8.35 (dd, J=8.4, 2.4 Hz, 1H), 7.73 (d, J=8.0 Hz, 1H), 7.62 (d, J=8.0 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.22 (td, J=7.8, 1.4 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 1.44 (s, 9H). LRMS (ESI): (calc) 347.10 (found) 370.1 (M+Na+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

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